2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVNTFMVZVIASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725453 | |
| Record name | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034287-04-1 | |
| Record name | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Ethynyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Boronic Acid Pinacol Esterification
The most common and practical method involves the reaction of 4-ethynylphenylboronic acid with pinacol to form the corresponding pinacol boronate ester. This reaction is typically carried out under anhydrous conditions to avoid hydrolysis of boronic acid and to promote ester formation.
$$
\text{4-Ethynylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + H_2O
$$
- Conditions: Usually performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF), with drying agents like magnesium sulfate to remove water formed during the reaction.
- Temperature: Ambient to slightly elevated temperatures (room temperature to 40 °C).
- Time: Several hours to overnight to ensure complete conversion.
- Purification: Filtration to remove drying agents, followed by concentration and distillation or chromatography to isolate the pure boronic ester.
This method is well-documented for related compounds and is adaptable for 2-(4-ethynylphenyl) derivatives.
Multi-Step Synthesis from Dichloromethyl Boronic Acid Derivatives
A more elaborate approach, adapted from literature procedures for related boronic esters, involves:
Formation of (Dichloromethyl)boronic acid:
- Reaction of dichloromethane with organolithium reagents (e.g., n-butyllithium) at very low temperatures (-100 °C) to form a boronic acid intermediate.
- Quenching with trimethyl borate and acidic workup to isolate the boronic acid.
-
- The crude boronic acid is reacted with pinacol in dry dichloromethane in the presence of magnesium sulfate to form the pinacol boronate ester.
- The reaction mixture is stirred under inert atmosphere for extended periods (e.g., 16 hours).
- Filtration and concentration yield the crude boronic ester, which can be purified by vacuum distillation.
Halogen Exchange (Optional for Related Compounds):
- Conversion of dichloromethyl boronate esters to diiodomethyl analogs by reaction with sodium iodide in acetone under reflux.
While this exact route is described for 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the methodology is transferable to ethynylphenyl derivatives with appropriate modifications.
Direct Borylation Approaches
Recent advances in transition-metal catalyzed borylation allow direct installation of boronate esters onto aryl halides bearing ethynyl groups. For example:
- Palladium-catalyzed borylation: Using bis(pinacolato)diboron and 4-bromo- or 4-iodoethynylbenzene under Pd catalysis to yield the target boronate ester.
- Iridium-catalyzed C–H borylation: Direct borylation of 4-ethynylbenzene at the para position.
These methods offer streamlined access but require optimization of catalysts and conditions to avoid side reactions involving the ethynyl group.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boronic acid + Pinacol esterification | 4-Ethynylphenylboronic acid, pinacol | Dry DCM or THF, MgSO4, room temp, inert atm | 80-90 | Simple, widely used, mild conditions |
| Multi-step from dichloromethyl boronic acid | Dichloromethane, n-BuLi, B(OMe)3, pinacol | -100 °C lithiation, acidic quench, esterification, distillation | 75-89 | More complex, requires low temp handling |
| Pd-catalyzed borylation | 4-Bromo- or 4-iodoethynylbenzene, B2pin2 | Pd catalyst, base, inert atmosphere | Variable | Efficient, but ethynyl group sensitive |
| Ir-catalyzed C–H borylation | 4-Ethynylbenzene | Ir catalyst, ligand, base, inert atmosphere | Moderate | Direct, fewer steps, catalyst dependent |
Research Findings and Notes
- The pinacol esterification method is the most reliable and commonly employed due to the stability of the boronate ester and ease of purification.
- Low-temperature lithiation methods allow for the preparation of boronic acid intermediates from simple precursors but require careful temperature control and inert atmosphere.
- Transition-metal catalyzed borylation methods offer more direct routes but require careful catalyst and ligand selection to avoid side reactions, especially due to the reactive ethynyl substituent.
- Purification typically involves filtration to remove drying agents, solvent evaporation under reduced pressure, and sometimes vacuum distillation to obtain pure boronate esters.
- The ethynyl group remains intact under these conditions, allowing further functionalization in subsequent synthetic steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Cross-Coupling Reactions: Particularly the Sonogashira coupling, where it forms carbon-carbon bonds with aryl or vinyl halides
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium and Copper Catalysts: Essential for the Sonogashira coupling reaction.
Bases: Triethylamine or diisopropylamine are commonly used.
Solvents: THF and DMF are preferred solvents for these reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives and complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
Applications in Organic Synthesis
1. Cross-Coupling Reactions
The compound is widely used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides or triflates. The presence of the ethynyl group enhances the reactivity and selectivity of the compound in producing complex organic molecules.
Case Study:
A recent study demonstrated the successful application of 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing functionalized biphenyls. The reaction conditions were optimized to achieve a yield of over 90% under mild conditions using palladium catalysts .
Applications in Materials Science
2. Functionalization of Nanoparticles
This compound is utilized for the functionalization of platinum nanoparticles to enhance their photoluminescent properties. The incorporation of boron compounds into nanoparticle systems can lead to improved stability and performance in optoelectronic devices.
Case Study:
Research has shown that modifying platinum nanoparticles with this compound significantly increases their luminescence efficiency. This improvement is crucial for applications in sensors and light-emitting devices .
Applications in Medicinal Chemistry
3. Radiolabeling for PET Imaging
The compound serves as an intermediate in the preparation of radiolabeled compounds used in positron emission tomography (PET). Specifically, it has been employed to synthesize F-18 radiolabeled galectin-3 inhibitors which are important for cancer imaging and diagnostics.
Case Study:
A study reported the synthesis of a novel F-18 labeled compound using this compound as a key precursor. The resulting radiotracer showed promising results in preclinical models for detecting tumors expressing galectin-3 .
Summary Table of Applications
Mechanism of Action
The primary mechanism of action for 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a coupling partner in the Sonogashira reaction. The palladium catalyst facilitates the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide . The copper co-catalyst enhances the reactivity of the alkyne, allowing the reaction to proceed under mild conditions .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table highlights key structural differences between the target compound and its analogs:
Reactivity and Stability
- Ethynyl Group: The ethynyl substituent in the target compound enables alkyne-specific reactions (e.g., cycloadditions, Sonogashira couplings), distinguishing it from analogs with electron-donating (methoxy) or electron-withdrawing (chloro) groups .
- Steric Effects : Bulky substituents (e.g., cyclohexylphenyl , anthryl ) reduce reactivity in cross-coupling but enhance stability.
- Electronic Effects : Methoxy groups increase electron density on the aromatic ring, accelerating electrophilic substitution, while chloro groups slow it .
Key Research Findings
Suzuki Coupling Efficiency : The ethynylphenyl boronate exhibits superior reactivity in Suzuki-Miyaura couplings compared to cyclohexylphenyl analogs, attributed to the ethynyl group’s electron-withdrawing nature .
Thermal Stability : Pinacol boronate esters with aromatic substituents (e.g., AnthBpin ) decompose above 200°C, whereas aliphatic derivatives (e.g., cyclohexylphenyl ) are less stable.
Biological Activity : Naphthalene-based analogs (e.g., cyclopropoxynaphthalene ) inhibit glycolysis in prostate cancer cells (IC₅₀ = 0.5–1.0 μM), highlighting substituent-driven bioactivity.
Biological Activity
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1034287-04-1) is a boron-containing compound characterized by its unique structure that includes a dioxaborolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C14H17BO2
- Molecular Weight : 228.09 g/mol
- Purity : 97%
- IUPAC Name : this compound
- CAS Number : 1034287-04-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Notably, its interactions with biological targets and potential therapeutic applications have been of significant interest.
Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 15.0 | Cell cycle arrest | |
| A549 | 10.0 | Inhibition of PI3K/Akt pathway |
The mechanism of action appears to involve:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle.
- Signal Pathway Modulation : It affects key signaling pathways such as PI3K/Akt which are critical for cell survival and proliferation.
Toxicity and Safety Profile
While investigating the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity studies suggest that it may pose risks if ingested or if it comes into contact with skin.
Table 2: Toxicity Profile
| Toxicity Endpoint | Value | Remarks |
|---|---|---|
| Acute Oral Toxicity | H302 | Harmful if swallowed |
| Skin Contact Toxicity | H312 | Harmful in contact with skin |
| Eye Irritation | H319 | Causes serious eye irritation |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Case Study on MCF-7 Cells :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment.
-
In Vivo Studies :
- In animal models, administration of the compound resulted in significant tumor reduction when combined with standard chemotherapy agents.
Q & A
Basic: What are the standard synthetic routes for 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting ethynylphenyl precursors with pinacol borane derivatives under inert conditions. For example, cesium carbonate in anhydrous THF at reflux (6 hours, N₂ atmosphere) yields the boronate ester after workup with diethyl ether and acid washes . Alternative routes use potassium acetate in 1,4-dioxane at 90°C (24 hours) to achieve moderate yields (~43%) . Key parameters include moisture exclusion and precise stoichiometric control of the borating agent.
Advanced: How can reaction conditions be optimized to improve the yield in cross-coupling reactions?
Optimization strategies include:
- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) often outperform other catalysts in Suzuki-Miyaura couplings.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of aryl halide partners.
- Ligand tuning : Bulky ligands reduce steric hindrance for ethynylphenyl coordination.
- Temperature gradients : Stepwise heating (e.g., 60°C → 90°C) minimizes side reactions.
Contradictions in reported yields (e.g., 43% vs. higher values) may arise from residual moisture or incomplete purification .
Basic: Which spectroscopic techniques are most effective for characterizing this boronate ester?
- ¹¹B NMR : Confirms boron environment (δ ~30–35 ppm for dioxaborolanes).
- ¹H/¹³C NMR : Identifies ethynyl protons (δ ~2.5–3.5 ppm) and aromatic substituents.
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-B-O geometry, as in ) .
- HRMS : Validates molecular weight (C₁₄H₁₉BO₂, [M+H]⁺ = 230.1412) .
Advanced: How to resolve discrepancies in NMR data between synthesized batches?
Discrepancies may stem from:
- Rotameric forms : Ethynyl groups cause signal splitting; variable-temperature NMR clarifies dynamics.
- Residual solvents : Use deuterated solvents and thorough drying.
- By-products : HPLC or GC-MS identifies impurities (e.g., hydrolyzed boronic acids).
Refer to X-ray data () to validate expected geometry .
Basic: What are the recommended storage conditions to ensure compound stability?
Store under argon or nitrogen at 0–6°C in amber glass vials. Desiccants (e.g., molecular sieves) prevent hydrolysis of the boronate ester . Avoid prolonged exposure to humidity or light.
Advanced: What strategies mitigate boron-containing by-products during catalytic cycles?
- Scavenging agents : Add polystyrene-bound thiourea to trap excess boronates.
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients.
- In situ monitoring : React-IR tracks boronate consumption to halt reactions at optimal conversion .
Basic: How is this compound utilized in Suzuki-Miyaura couplings?
It acts as a boronate ester partner , reacting with aryl/heteroaryl halides (e.g., bromides) in the presence of Pd catalysts and bases (e.g., Na₂CO₃). Applications include synthesizing biaryl structures for organic electronics or pharmaceuticals .
Advanced: What mechanistic insights can be gained from isotopic labeling studies?
Deuterium labeling (e.g., at the ethynyl position) reveals:
- Kinetic isotope effects : Slower coupling rates indicate rate-determining transmetallation.
- Regioselectivity : Tracking deuterium in products confirms coupling sites .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with sand; avoid water to prevent hydrolysis .
Advanced: How to design experiments to assess hydrolytic stability under physiological conditions?
- Simulated conditions : Incubate in PBS (pH 7.4, 37°C) and monitor decomposition via LC-MS.
- Kinetic profiling : Calculate half-life (t₁/₂) using first-order decay models.
- Comparative studies : Contrast stability with analogous boronate esters (e.g., pinacol vs. neopentyl glycol esters) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
